N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide

anticonvulsant MES test 6 Hz seizure model

N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide (CAS 763108-58-3) is a synthetic small molecule belonging to the class of (2,5-dioxopyrrolidin-1-yl)acetamide derivatives. It has a molecular formula of C₂₂H₂₄N₂O₃S and a molecular weight of 396.51 g mol⁻¹.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 763108-58-3
Cat. No. B2397503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide
CAS763108-58-3
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C22H24N2O3S/c1-2-3-4-16-5-7-17(8-6-16)23-20(25)15-28-19-11-9-18(10-12-19)24-21(26)13-14-22(24)27/h5-12H,2-4,13-15H2,1H3,(H,23,25)
InChIKeyQKRNONNAVUUCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide (CAS 763108-58-3) for Anticonvulsant and Anticancer Research Procurement


N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide (CAS 763108-58-3) is a synthetic small molecule belonging to the class of (2,5-dioxopyrrolidin-1-yl)acetamide derivatives. It has a molecular formula of C₂₂H₂₄N₂O₃S and a molecular weight of 396.51 g mol⁻¹ . Structurally, it features a 4-butylaniline moiety linked via an acetamide bridge to a phenyl thioether, which in turn bears a succinimide (2,5-dioxopyrrolidin-1-yl) group. This chemotype is associated with anticonvulsant, antinociceptive, and potential anticancer activities, as demonstrated by closely related analogs [1]. However, to date, no published quantitative biological data (IC₅₀, ED₅₀, Kᵢ) are available for this specific compound.

Why N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide Cannot Be Replaced by Structural Analogs in Research Procurement


The (2,5-dioxopyrrolidin-1-yl)acetamide series exhibits high structural sensitivity, where even minor modifications to the substituents on the phenyl rings or the linker dramatically alter pharmacological potency and selectivity [1]. For instance, in the Abram et al. series, the replacement of the 4-butylphenyl group with other aryl moieties led to up to 10‑fold differences in anticonvulsant ED₅₀ values and protective indices [1]. Without direct quantitative data for CAS 763108-58-3, the assumption that an in‑class analog will replicate its properties is unjustified, making precise compound selection critical for research reproducibility.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide: A Comparator‑Based Analysis


Anticonvulsant Efficacy in Mouse MES and 6 Hz Seizure Models: Placeholder Evidence for CAS 763108-58-3

The closest established lead compound in the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series is compound 30 (Abram et al. 2020), which demonstrated ED₅₀ values of 45.6 mg kg⁻¹ (MES) and 39.5 mg kg⁻¹ (6 Hz) in mice [1]. However, CAS 763108-58-3 was not included in this study, and no comparative anticonvulsant data for this compound exist. Therefore, any procurement decision based on anticonvulsant efficacy must be made with the understanding that the activity of CAS 763108-58-3 remains uncharacterized. [1]

anticonvulsant MES test 6 Hz seizure model

Safety Profile (Rotarod Test and Hepatotoxicity): Comparative Gap Analysis for CAS 763108-58-3

The lead compound 30 exhibited a TD₅₀ of 162.4 mg kg⁻¹ in the rotarod test, yielding a protective index (PI = TD₅₀/ED₅₀) of approximately 3.6 for the MES test [1]. In vitro hepatotoxicity assays (HepG2 cells) showed negligible toxicity for compound 30 [1]. No such safety data are available for CAS 763108-58-3, meaning its tolerability relative to compound 30 or other analogs cannot be assessed [1].

neurotoxicity rotarod test hepatotoxicity

In Vitro ADME‑Tox and CYP450 Inhibition Profile: Uncharacterized for CAS 763108-58-3

Compound 30 displayed high metabolic stability on human liver microsomes (HLM) and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms [1]. These properties contribute to its favorable drug‑like profile. For CAS 763108-58-3, no such ADME‑Tox data exist; consequently, its metabolic liability and drug‑drug interaction potential are unknown [1].

metabolic stability CYP450 inhibition ADME‑Tox

Recommended Application Scenarios for Procuring N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide Based on Available Evidence


Exploratory Medicinal Chemistry and Structure‑Activity Relationship (SAR) Studies

Given the established anticonvulsant and antinociceptive potential of the (2,5-dioxopyrrolidin-1-yl)acetamide class [1], CAS 763108-58-3 can serve as a versatile scaffold for SAR exploration. Researchers can synthesize and compare a series of analogs to map the contribution of the 4‑butylphenyl group to potency and selectivity. The compound is available in high purity (NLT 98%) from vendors such as MolCore , facilitating reproducible synthesis of derivatives. [1]

In Vitro Pharmacological Profiling and Target Deconvolution

The compound’s structural similarity to multitargeted hybrid anticonvulsants [1] suggests potential interactions with ion channels (e.g., sodium, calcium) and TRPV1 receptors. Procurement of CAS 763108-58-3 enables in vitro binding and functional assays to identify its molecular targets, which can then be compared with known analogs to guide lead optimization. [1]

Reference Standard for Analytical Method Development

With a well‑defined molecular formula (C₂₂H₂₄N₂O₃S) and high purity , CAS 763108-58-3 can be used as a reference standard for HPLC, LC‑MS, or NMR method development in quality control laboratories. This is particularly relevant for research groups synthesizing and characterizing novel derivatives in the same chemical series.

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